methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
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Overview
Description
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a combination of fluorophenyl, indole, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves a multi-step process. One common method involves the reaction of tryptamine, aromatic aldehyde, and methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. The mixture is heated briefly and then allowed to react at room temperature for a day, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the carbonyl and hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies, including docking and in vitro assays, have been conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A precursor in the synthesis of the target compound.
Indole derivatives: Compounds containing the indole moiety, which are known for their biological activities.
Pyrrolidine-2,3-dione derivatives: Structurally related compounds with similar biological properties.
Uniqueness
Methyl 4-{3-[(4-fluorophenyl)carbonyl]-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of fluorophenyl, indole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C29H23FN2O5 |
---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-[2-(1H-indol-3-yl)ethyl]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C29H23FN2O5/c1-37-29(36)19-8-6-17(7-9-19)25-24(26(33)18-10-12-21(30)13-11-18)27(34)28(35)32(25)15-14-20-16-31-23-5-3-2-4-22(20)23/h2-13,16,25,31,33H,14-15H2,1H3/b26-24- |
InChI Key |
KSSJLWQDPYBFRM-LCUIJRPUSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
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